
C19H22ClF3N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H22ClF3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C19H22ClF3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions
Industrial Production Methods: In industrial settings, the production of This compound is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the production process. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, C19H22ClF3N2O4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In the field of medicine, This compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient in drug formulations aimed at treating specific diseases or conditions.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which C19H22ClF3N2O4 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
C18H21ClF3N2O4: A closely related compound with a slightly different structure.
C19H21ClF3N2O3: Another similar compound with one less oxygen atom.
C19H22ClF2N2O4: A compound with one less fluorine atom.
Uniqueness: What sets C19H22ClF3N2O4 apart from these similar compounds is its specific arrangement of atoms and functional groups, which confer unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it particularly valuable for certain applications.
特性
分子式 |
C19H22ClF3N2O4 |
|---|---|
分子量 |
434.8 g/mol |
IUPAC名 |
ethyl 1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H21F3N2O4.ClH/c1-2-28-18(27)12-5-4-8-23(11-12)15-10-16(25)24(17(15)26)14-7-3-6-13(9-14)19(20,21)22;/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3;1H |
InChIキー |
HVBZFNGSOLNUQB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


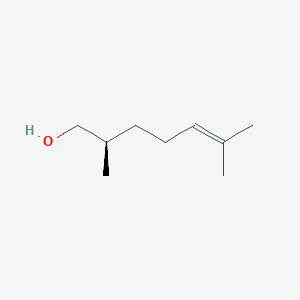
![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
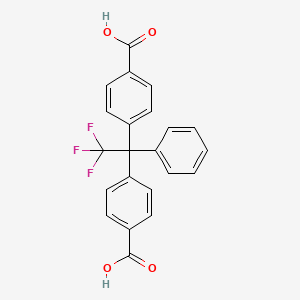
![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
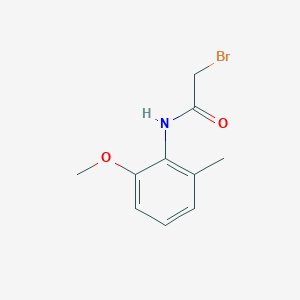
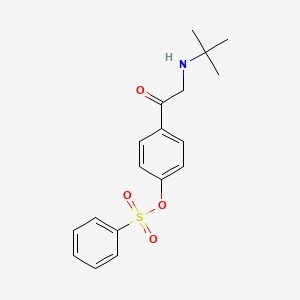
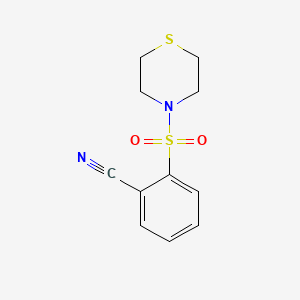
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
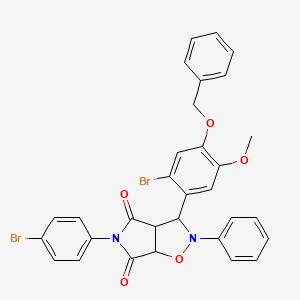
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
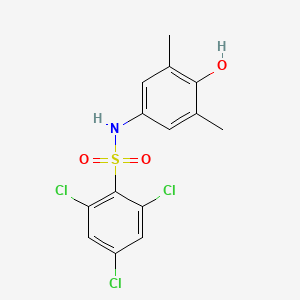
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
